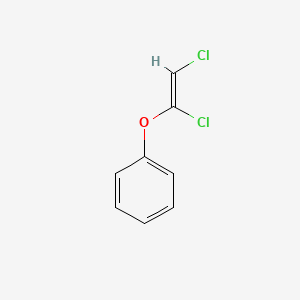

a,b-Dichlorovinyl phenyl ether

Description

Contextual Significance and Foundational Chemical Structure within Vinyl Ethers

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group (–CH=CH₂). fiveable.me They are known for their high reactivity, which makes them valuable monomers in the synthesis of polymers and other complex organic molecules. fiveable.mewikipedia.org The general structure of a vinyl ether is R-O-CH=CH₂, where R can be an alkyl or aryl group.

α,β-Dichlorovinyl phenyl ether, as its name suggests, is a derivative of vinyl ether where the vinyl group is substituted with two chlorine atoms, and the R group is a phenyl ring. This substitution pattern significantly influences the compound's reactivity. The presence of the chlorine atoms and the phenyl group modifies the electron density of the double bond, making it a valuable intermediate in various synthetic transformations. acs.org

Table 1: Structural and Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | 1,2-dichloro-1-phenoxyethene |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| CAS Number | 60785-20-8 lookchem.com |

| Canonical SMILES | C1=CC=C(C=C1)OC(=C(Cl)Cl) |

Historical Overview and Evolution of Research Perspectives on Dichlorovinyl Ethers

The study of vinyl ethers dates back to the early 20th century, with significant advancements made in their synthesis and polymerization. fiveable.me The introduction of chlorine atoms into the vinyl group, creating dichlorovinyl ethers, opened up new avenues for research. Initially, much of the interest in dichlorovinyl compounds stemmed from their relationship with dichloroacetylene (B1204652), a highly reactive species. acs.org

Early research on dichlorovinyl ethers often focused on their synthesis from trichloroethylene (B50587) (TCE) and their subsequent conversion into other functional groups. acs.org For instance, the reaction of phenols with TCE in the presence of a base was a common method to produce aryl 1,2-dichlorovinyl ethers. acs.org Over time, the focus has shifted towards harnessing the unique reactivity of the C-Cl bonds in these molecules for more complex synthetic applications.

A significant development in the chemistry of dichlorovinyl ethers was the discovery that they could undergo metal-catalyzed cross-coupling reactions. This allowed for the selective functionalization of the dichlorovinyl group, paving the way for the modular construction of a wide array of organic molecules. acs.orgacs.org

Current Research Landscape and Future Directions for α,β-Dichlorovinyl Phenyl Ether

Current research on α,β-dichlorovinyl phenyl ether is vibrant and multifaceted, primarily focusing on its application as a building block in organic synthesis. Researchers are actively exploring its use in palladium-catalyzed cross-coupling reactions to create complex alkenes, dienes, trienes, and enynes. acs.orgacs.org The ability to sequentially and selectively functionalize the two C-Cl bonds and the vinylic C-H bond offers a powerful tool for diversity-oriented synthesis. acs.org

One notable area of research involves the use of α,β-dichlorovinyl phenyl ether in the synthesis of benzofurans. nih.gov A one-pot, sequential Suzuki-Miyaura coupling followed by an intramolecular direct arylation provides a straightforward route to these important heterocyclic compounds. nih.gov Furthermore, studies have shown that allyl-1,1-dichlorovinyl ethers, which can be derived from the corresponding alcohols, undergo fascinating rearrangement reactions. For example, treatment with n-butyllithium can induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of γ,δ-unsaturated esters or lactones. nih.govtminehan.comnih.gov

Future research is likely to continue exploring the synthetic utility of α,β-dichlorovinyl phenyl ether and its derivatives. The development of new catalytic systems for more efficient and selective transformations is a key area of interest. Moreover, the application of this compound in the synthesis of biologically active molecules and functional materials holds significant promise. The modular nature of the reactions involving dichlorovinyl ethers makes them particularly suitable for the creation of molecular libraries for drug discovery and materials science. acs.orgacs.org

Scope and Objectives of the Academic Research Compendium

This article aims to provide a focused and comprehensive overview of the chemical compound α,β-dichlorovinyl phenyl ether. The primary objective is to detail its foundational chemical structure, trace the historical evolution of research in this area, and highlight the current research landscape and future potential. The content is strictly limited to the chemical nature and synthetic applications of the compound, without delving into unrelated areas.

Structure

2D Structure

Properties

IUPAC Name |

[(Z)-1,2-dichloroethenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFFHYPGFBZCLE-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O/C(=C/Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for α,β Dichlorovinyl Phenyl Ether and Its Advanced Derivatives

Strategic Approaches to Phenyl Vinyl Ether Synthesis

The synthesis of phenyl vinyl ethers, the parent class of compounds to which α,β-dichlorovinyl phenyl ether belongs, can be achieved through several strategic approaches. These methods are foundational to understanding the more complex synthesis of halogenated derivatives.

Base-Mediated Eliminations from Halogenated Phenetoles

A classical and straightforward method for the synthesis of vinyl ethers involves the dehydrohalogenation of halogenated ethers using a strong base. In the context of phenyl vinyl ethers, this would typically start from a halogenated phenetole (a 2-haloethyl phenyl ether). The reaction proceeds via an E2 elimination mechanism, where a base abstracts a proton from the carbon adjacent to the oxygen, while simultaneously a halide ion is expelled from the neighboring carbon, leading to the formation of a double bond.

The choice of base and reaction conditions is crucial for the success of this method. Common bases employed include alkali metal hydroxides, such as potassium hydroxide (B78521), and alkoxides, like potassium tert-butoxide. The reaction is often carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate. The efficiency of the elimination can be influenced by the nature of the halogen, with iodides and bromides being better leaving groups than chlorides.

Alkoxymercuration-Demercuration Reactions in Aryl Vinyl Ether Preparation

Another established method for the preparation of vinyl ethers is the alkoxymercuration-demercuration of alkynes. This two-step process involves the addition of an alcohol across the carbon-carbon triple bond, mediated by a mercury(II) salt, followed by the reductive removal of the mercury species. For the synthesis of aryl vinyl ethers, this would involve the reaction of an alkyne with a phenol (B47542) in the presence of a mercury catalyst, such as mercury(II) acetate or mercury(II) trifluoroacetate.

The initial alkoxymercuration step proceeds via a Markovnikov addition, where the phenolic oxygen adds to the more substituted carbon of the alkyne, and the mercury species adds to the less substituted carbon. The subsequent demercuration is typically achieved using a reducing agent like sodium borohydride. While effective, the toxicity of mercury compounds has led to a decline in the use of this method in favor of more environmentally benign alternatives.

Modular Construction of (E)-1,2-Dichlorovinyl Phenyl Ether from Trichloroethylene (B50587) Precursors

The synthesis of (E)-1,2-dichlorovinyl phenyl ether can be efficiently achieved from the readily available and inexpensive starting material, trichloroethylene. This approach allows for the direct installation of the dichlorovinyl moiety and provides a platform for subsequent functionalization.

Initial Nucleophilic Substitution of Phenol onto Trichloroethylene

The key initial step in this synthetic route is the nucleophilic substitution of a chlorine atom from trichloroethylene by a phenoxide ion. This reaction, known as a nucleophilic vinylic substitution (SNV), is typically carried out by treating phenol with a base to generate the more nucleophilic phenoxide, which then attacks the electron-deficient double bond of trichloroethylene.

The reaction conditions for this transformation are critical to achieving high yields and selectivity. Common bases used include sodium hydroxide and potassium hydroxide, often in a polar aprotic solvent like dimethylformamide (DMF) or in a biphasic system with a phase-transfer catalyst. The reaction generally proceeds with retention of configuration, leading to the formation of the (E)-isomer as the major product.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Product |

| Phenol, Trichloroethylene | NaOH | DMF | 80-100 | 70-85 | (E)-1,2-Dichlorovinyl phenyl ether |

| Phenol, Trichloroethylene | KOH | Toluene (B28343)/H2O (PTC) | 90 | >90 | (E)-1,2-Dichlorovinyl phenyl ether |

Palladium-Catalyzed Cross-Coupling Strategies for Sequential Functionalization

The presence of two chlorine atoms on the vinyl group of (E)-1,2-dichlorovinyl phenyl ether opens up possibilities for selective functionalization using modern cross-coupling techniques. Palladium-catalyzed reactions are particularly powerful in this regard, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

The differential reactivity of the two chlorine atoms—the one at the α-position (C1) being generally more reactive than the one at the β-position (C2)—allows for sequential and site-selective cross-coupling reactions. This regioselectivity is a key feature that makes these compounds valuable synthetic intermediates.

The chlorine atom at the C1 position (α- to the oxygen) of (E)-1,2-dichlorovinyl phenyl ether can be selectively replaced through palladium-catalyzed cross-coupling reactions with various organometallic reagents. This allows for the introduction of a wide range of substituents at this position while leaving the C2-chlorine intact for potential further transformations.

Commonly used organometallic reagents include organoboron compounds (in Suzuki coupling), organozinc compounds (in Negishi coupling), and organotin compounds (in Stille coupling). The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can favor coupling at the less sterically hindered C1 position.

Below is a table summarizing representative examples of palladium-catalyzed cross-coupling reactions at the C1 position of (E)-1,2-dichlorovinyl phenyl ether:

| Organometallic Reagent | Coupling Type | Palladium Catalyst | Ligand | Product |

| Phenylboronic acid | Suzuki | Pd(PPh3)4 | PPh3 | (E)-1-Chloro-2-phenylvinyl phenyl ether |

| Alkylzinc chloride | Negishi | PdCl2(dppf) | dppf | (E)-1-Alkyl-2-chlorovinyl phenyl ether |

| Arylstannane | Stille | Pd2(dba)3 | P(o-tol)3 | (E)-1-Aryl-2-chlorovinyl phenyl ether |

This selective functionalization at the C1 position highlights the modularity of this synthetic approach, enabling the construction of a diverse library of advanced derivatives from a common (E)-1,2-dichlorovinyl phenyl ether precursor.

Functionalization at the C2-Chlorine Moiety

The presence of a chlorine atom at the C2 position of the dichlorovinyl group in α,β-dichlorovinyl phenyl ether offers a reactive site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating more complex molecular architectures from the relatively simple dichlorovinyl ether scaffold.

Prominent examples of such transformations include the Sonogashira, Heck, and Suzuki couplings, which are widely utilized for the introduction of alkynyl, vinyl, and aryl/vinyl groups, respectively. wikipedia.orgorganic-chemistry.orglibretexts.org The general applicability of these reactions to vinyl halides makes α,β-dichlorovinyl phenyl ether a suitable substrate for such functionalizations. wikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.comlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.com For α,β-dichlorovinyl phenyl ether, this would allow for the introduction of an alkyne substituent at the C2 position, leading to the formation of an enyne ether. The reaction is typically carried out under mild conditions with a base, such as an amine, to neutralize the hydrogen halide byproduct. wikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of an alkene with a vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.com This methodology can be employed to introduce a substituted vinyl group at the C2 position of α,β-dichlorovinyl phenyl ether, resulting in the formation of a diene ether derivative. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Suzuki Coupling: In the Suzuki coupling, an organoboron compound, such as a boronic acid or ester, is coupled with a vinyl halide. libretexts.orgharvard.edudiva-portal.org This reaction would enable the synthesis of arylated or vinylated derivatives of α,β-dichlorovinyl phenyl ether at the C2 position. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgdiva-portal.org

A summary of potential palladium-catalyzed cross-coupling reactions for the functionalization of the C2-chlorine moiety is presented in the table below.

| Coupling Reaction | Reagent | Catalyst System | Expected Product |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1-chlorovinyl phenyl ether |

| Heck | Alkene | Pd catalyst, Base | 2-Vinyl-1-chlorovinyl phenyl ether |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | 2-Aryl/Vinyl-1-chlorovinyl phenyl ether |

Selective Deprotonation and Electrophilic Quenching at the C2-Hydrogen

While functionalization at the C2-chlorine is a common strategy, the C2-hydrogen also presents a potential site for modification through selective deprotonation followed by quenching with an electrophile. This approach allows for the introduction of a different set of functional groups compared to cross-coupling reactions.

The acidity of the vinyl proton at the C2 position can be enhanced by the presence of the adjacent chlorine atom and the phenoxy group, making it susceptible to deprotonation by a strong base. The resulting vinyl anion can then react with various electrophiles to introduce new substituents.

Detailed studies on the selective deprotonation of α,β-dichlorovinyl phenyl ether itself are not extensively reported in the readily available literature. However, the principles of vinyl ether lithiation and subsequent electrophilic quench are well-established in organic synthesis.

One-Pot Synthesis Procedures for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. nih.govrsc.orgnih.govresearchgate.net For the synthesis of advanced derivatives of α,β-dichlorovinyl phenyl ether, a one-pot procedure could involve the initial formation of the dichlorovinyl ether followed by its in-situ functionalization.

For instance, a one-pot reaction could be envisioned where phenol is first reacted with trichloroethylene to form α,β-dichlorovinyl phenyl ether, and then, without isolation, a palladium catalyst and a suitable coupling partner are introduced to functionalize the C2-chlorine atom. Such a procedure would streamline the synthesis of more complex enol ether derivatives. While specific literature detailing a one-pot synthesis and subsequent functionalization of α,β-dichlorovinyl phenyl ether is not prevalent, the concept is a logical extension of known synthetic methods. nih.gov

Cesium Carbonate-Promoted Vinylation of Phenols with Halogenated Ethylenes

The reaction of phenols with halogenated ethylenes, such as trichloroethylene, provides a direct route to vinyl ethers. The use of cesium carbonate as a base in such reactions has been shown to be effective. Cesium salts are known to enhance the nucleophilicity of phenoxides, thereby promoting the vinylation reaction.

While the detailed mechanism for the cesium carbonate-promoted vinylation of phenols with trichloroethylene to form α,β-dichlorovinyl phenyl ether is not extensively elucidated in readily available literature, it is proposed to proceed via the formation of a cesium phenoxide intermediate. This intermediate then undergoes a nucleophilic substitution/elimination reaction with trichloroethylene. The larger ionic radius of the cesium cation is believed to result in a "freer," more reactive phenoxide anion, thus facilitating the reaction.

Phase-Transfer Catalysis in Dichlorovinylation Reactions of Aromatic Systems

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgthieme-connect.de This methodology can be particularly useful for the synthesis of ethers from phenols, where the phenoxide is generated in the aqueous phase and the alkylating or vinylating agent is in the organic phase. crdeepjournal.org

In the context of dichlorovinylation, a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase. Once in the organic phase, the phenoxide can react with trichloroethylene to form α,β-dichlorovinyl phenyl ether. This approach avoids the need for anhydrous conditions and can lead to milder reaction conditions and improved yields. The use of PTC has been reported for the convenient synthesis of heteroaryl phenyl ethers from chloropyridines and chloroquinolines, demonstrating its utility in related etherification reactions. thieme-connect.de

Emergent and Unconventional Synthetic Routes to Dichlorovinyl Ethers

Beyond the more established methods, research into novel synthetic routes for vinyl ethers continues to evolve. These emergent and unconventional methods often aim to improve efficiency, sustainability, and access to novel structures.

Ionic Liquids in Synthesis: Ionic liquids are increasingly being explored as alternative reaction media that can offer unique reactivity and facilitate catalyst recycling. nih.govmdpi.comrsc.orgmdpi.comrsc.org While specific applications of ionic liquids in the synthesis of α,β-dichlorovinyl phenyl ether are not widely reported, their potential to enhance reaction rates and selectivity in related transformations suggests they could be a promising area for future investigation.

Photocatalytic Methods: Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using light as an energy source. researchgate.netresearchgate.net The application of photocatalysis to the synthesis of dichlorovinyl ethers could offer a green and efficient alternative to traditional thermal methods. For example, a photocatalytic approach might involve the generation of a phenoxy radical which could then react with a suitable dichlorovinyl source.

Chemical Reactivity and Transformative Pathways of α,β Dichlorovinyl Phenyl Ether

Nucleophilic Substitution Reactions on the Dichlorovinyl Moiety

The electron-withdrawing nature of the chlorine atoms and the phenoxy group polarizes the carbon-carbon double bond of α,β-dichlorovinyl phenyl ether, making the vinylic carbons susceptible to attack by nucleophiles. ksu.edu.samasterorganicchemistry.com This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Reactions with Various Nucleophiles

α,β-Dichlorovinyl phenyl ether reacts with a range of nucleophiles, leading to the substitution of one or both chlorine atoms. The reaction's outcome is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. ksu.edu.sagatech.edu For instance, treatment with n-butyllithium in tetrahydrofuran (B95107) at low temperatures, followed by the addition of an electrophile like methyl iodide, results in the formation of a substituted product in good yield.

A notable application of its reactivity is the generation of ynol ethers. While not a direct substitution on the dichlorovinyl moiety itself, the related compound, phenyl propargyl ether, can be synthesized through methods that may involve precursors derived from dichlorovinyl ethers. Phenyl propargyl ether itself undergoes various reactions, including oxidation, reduction, and substitution.

The general mechanism for nucleophilic vinylic substitution can proceed through different pathways, including addition-elimination or elimination-addition. The specific pathway is dependent on the substrate and the reacting nucleophile. researchgate.net

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of nucleophilic substitution at a vinylic carbon is a topic of significant interest. Unlike saturated systems where SN2 reactions proceed with inversion of configuration, vinylic substitutions can result in either retention or inversion of stereochemistry. ksu.edu.saacs.org The outcome is often dependent on the specific mechanism at play. researchgate.net

For α,β-dichlorovinyl phenyl ether, which is typically generated as the (E)-isomer from the reaction of phenol (B47542) with trichloroethylene (B50587), subsequent nucleophilic substitution reactions can lead to products with defined stereochemistry. acs.orgacs.org The approach of the nucleophile can be influenced by steric and electronic factors within the molecule. Computational studies on related systems suggest that both in-plane (σ-attack) and out-of-plane (π-attack) approaches of the nucleophile are possible, with the preferred pathway depending on the specific reactants and conditions. researchgate.net The stereochemical integrity of the resulting products is crucial for their application in areas like materials science and the synthesis of complex organic molecules. acs.org

Cross-Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, and α,β-dichlorovinyl phenyl ether is an excellent substrate for such transformations. acs.orgacs.org The differential reactivity of the two C-Cl bonds allows for sequential and selective functionalization, paving the way for the synthesis of a diverse array of complex molecules. acs.orgacs.orgresearchgate.net

Palladium-Catalyzed Assembly of Electron-Rich Alkenes.acs.orgacs.org

The C1-Cl bond in (E)-1,2-dichlorovinyl phenyl ether is more susceptible to palladium-catalyzed cross-coupling reactions with various organometallic reagents. acs.orgacs.org This selective reactivity allows for the installation of a wide range of substituents, including alkyl, alkenyl, alkynyl, and (hetero)aryl groups. umanitoba.ca Subsequently, the C2-Cl bond can undergo a second cross-coupling reaction, leading to the formation of isomerically pure tri- and tetrasubstituted electron-rich alkenes in a modular fashion. acs.orgacs.org This stepwise functionalization provides a high degree of control over the final structure of the product. umanitoba.ca

The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yields. For example, in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, the use of specific phosphine (B1218219) ligands can influence the selectivity between mono- and diarylation. acs.org

Formation of Conjugated Dienes, Trienes, and Enynes from Dichlorovinyl Phenyl Ether.acs.orgacs.org

The sequential cross-coupling strategy extends to the synthesis of highly conjugated systems such as dienes, trienes, and enynes, which are valuable motifs in materials science and medicinal chemistry. acs.orgacs.orgsioc-journal.cn By carefully selecting the coupling partners in each step, complex unsaturated molecules can be assembled from the simple dichlorovinyl phenyl ether precursor. umanitoba.ca

For example, a Sonogashira coupling can be employed to introduce an alkynyl group, which can then be followed by another cross-coupling reaction to build more extended π-systems. researchgate.net This modular approach is particularly advantageous for diversity-oriented synthesis, allowing for the rapid generation of a library of related but structurally distinct compounds. acs.orgacs.org

Below is an interactive table summarizing the palladium-catalyzed reactions of α,β-dichlorovinyl phenyl ether:

| Reaction Type | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acids | Aryl-substituted alkenes | acs.org |

| Sonogashira | Terminal alkynes | Enynes | researchgate.net |

| Stille | Organostannanes | Alkenyl-substituted alkenes | umanitoba.ca |

| Negishi | Organozinc reagents | Alkyl/Aryl-substituted alkenes | umanitoba.ca |

Intramolecular Cyclization Reactions

The synthetic utility of α,β-dichlorovinyl phenyl ether and its derivatives extends to the construction of cyclic and heterocyclic systems through intramolecular cyclization reactions. These reactions often proceed via the formation of reactive intermediates that subsequently undergo ring closure.

Prolonged exposure of the C1-functionalized products of cross-coupling reactions to the palladium catalyst can promote an intramolecular C-H activation, leading to the formation of 2-substituted benzofurans. umanitoba.ca This reaction is quite general and accommodates a variety of substituents, providing a straightforward route to this important class of heterocycles. umanitoba.ca

Furthermore, derivatives of dichlorovinyl ethers can be transformed into intermediates for sigmatropic rearrangements. For instance, propargyl-1,1-dichlorovinyl ether precursors can undergo a acs.orgacs.org-sigmatropic rearrangement to form allenyl ketenes, which can then be trapped to yield complex conjugated dienes. rsc.org Similarly, base-induced acs.orgacs.org-sigmatropic rearrangement of allyl-1,1-dichlorovinyl ethers generates allylic ynolates that can participate in cycloaddition reactions. rsc.org These transformations highlight the potential of dichlorovinyl ethers as precursors to complex acyclic and cyclic structures.

Rearrangement Reactions Involving the Ether Linkage

The Claisen rearrangement is a significant libretexts.orglibretexts.org-sigmatropic rearrangement in organic chemistry. wikipedia.orgorganic-chemistry.org The classic example involves the thermal rearrangement of an allyl aryl ether to an o-allylphenol, which occurs upon heating to around 250 °C. libretexts.orglibretexts.org This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. libretexts.orgnrochemistry.com The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol product. libretexts.orglibretexts.org

While the direct subject, α,β-dichlorovinyl phenyl ether, does not fit the typical substrate for a classic Claisen rearrangement due to the absence of an allyl group, the study of analogous aryl vinyl ethers provides context for potential rearrangements. The Claisen rearrangement is not limited to allyl aryl ethers; allyl vinyl ethers also undergo this transformation to produce γ,δ-unsaturated aldehydes or ketones. libretexts.org The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.orgnrochemistry.com

The mechanism is highly ordered and proceeds stereospecifically, preferably via a chair-like transition state. organic-chemistry.orgnrochemistry.com Evidence for the intramolecular nature of this rearrangement comes from crossover experiments, which show no intermolecular product formation. wikipedia.org

| Rearrangement Type | Reactants | Product | Key Features |

|---|---|---|---|

| Aromatic Claisen | Allyl aryl ether | o-Allylphenol | Thermal rearrangement followed by rearomatization. organic-chemistry.org |

| Aliphatic Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | A libretexts.orglibretexts.org-sigmatropic rearrangement. organic-chemistry.org |

| Johnson-Claisen | Allylic alcohol + Orthoester | γ,δ-Unsaturated ester | Often requires high temperatures and acid catalysis. wikipedia.org |

| Bellus-Claisen | Allylic ether/amine/thioether + Ketene | γ,δ-Unsaturated ester/amide/thioester | Uses electrophilic ketenes. wikipedia.org |

This table summarizes key variations of the Claisen rearrangement, highlighting the diversity of substrates and products within this reaction class. wikipedia.orgorganic-chemistry.org

Transformations Leading to Ynol Ethers from Dichloroenol Ethers

A key transformation of dichloroenol ethers, such as α,β-dichlorovinyl phenyl ether, is their conversion into ynol ethers. researchgate.net This reaction is a valuable method for synthesizing these versatile synthetic intermediates. figshare.comchimia.ch The process typically begins with the treatment of the dichloroenol ether with a strong base, commonly an organolithium reagent like n-butyllithium, at low temperatures. researchgate.netdatapdf.com

The established mechanism involves a sequence of steps:

Deprotonation: The first equivalent of the base abstracts a proton from the dichlorovinyl group. datapdf.com

β-Elimination: The resulting lithiated intermediate undergoes a syn β-elimination of lithium chloride upon warming. ucl.ac.ukchimia.ch This step forms a chloroynol ether intermediate.

Halogen-Lithium Exchange: A second equivalent of the organolithium reagent performs a chlorine-lithium exchange with the chloroynol ether, generating a lithiated ethynyl (B1212043) ether (lithio alkoxyacetylide). chimia.chdatapdf.com

Electrophilic Trap: This final lithiated species can then be quenched with various electrophiles to yield the desired functionalized ynol ether. researchgate.netchimia.ch

X-ray crystallographic analysis of several dichloroenol ethers has unambiguously established the trans stereochemistry of the two chlorine atoms, which was a crucial piece of information for fully elucidating the reaction mechanism. researchgate.net

Reactions of Geminal Halogen Atoms with Nucleophiles

The geminal dichloro- functionality present in α,β-dichlorovinyl phenyl ether is susceptible to reactions with nucleophiles, primarily leading to elimination reactions. Geminal dihalides can undergo double dehydrohalogenation when treated with a strong base to form alkynes. masterorganicchemistry.comlibretexts.org

This transformation typically requires a very strong base, such as sodium amide (NaNH₂), often in liquid ammonia. libretexts.org The reaction proceeds in two successive E2 elimination steps:

The first equivalent of the base removes a proton and a halide ion to form a vinyl halide intermediate. masterorganicchemistry.comlibretexts.org

The second equivalent of the base then acts on the vinyl halide, leading to a second elimination to form the alkyne. masterorganicchemistry.com

If a terminal alkyne is produced from the reaction, a third equivalent of base is often required because the terminal alkyne proton is acidic enough to be deprotonated by the strong base. masterorganicchemistry.comlibretexts.org This sequence provides a general method for converting alkenes into alkynes, via an intermediate dihalide. libretexts.orgmasterorganicchemistry.com Besides strong amide bases, alkoxide bases at high temperatures can also effect this transformation. libretexts.org In addition to elimination, geminal dihaloalkenes can also react with other nucleophiles like triorganozincates, leading to the formation of new carbon-carbon bonds and alkenylzinc species. acs.org

Mechanistic Elucidation of α,β Dichlorovinyl Phenyl Ether Transformations

The transformations of α,β-dichlorovinyl phenyl ether are largely dictated by the distinct reactivity of its three key components: the C¹-Cl bond, the C²-Cl bond, and the C²-H bond. acs.orgacs.org The presence of the phenoxy group significantly influences the electronic properties of the dichlorovinyl moiety, making it a valuable precursor for synthesizing complex molecules. Mechanistic understanding is crucial for controlling the sequential functionalization of this compound. acs.orgacs.org

Experimental Probing of Reaction Intermediates

Direct experimental characterization of reaction intermediates is often challenging due to their inherent instability. nih.gov However, their existence and structure can be inferred through a combination of kinetic studies, trapping experiments, and analysis of the final products under various conditions.

In the context of acid-catalyzed hydrolysis, a common reaction for vinyl ethers, the primary intermediate is a carbocation formed by proton transfer to the β-carbon of the vinyl group. researchgate.net This is followed by rapid hydration and subsequent decomposition of a hemiacetal intermediate. researchgate.net For α,β-dichlorovinyl phenyl ether, palladium-catalyzed cross-coupling reactions proceed through well-established organometallic intermediates. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The specific intermediates, such as Pd(0) and Pd(II) complexes, are central to the reaction's progress, and their formation and reactivity are influenced by the choice of ligands and solvents. acs.orgacs.org In other systems, such as the reaction of silyl (B83357) enol ethers with dichloroacetylene (B1204652), the intermediates and final products are highly dependent on the solvent, suggesting different competing pathways. researchgate.net

Stereochemical Investigations and Control in Dichlorovinyl Ether Reactions

The stereochemistry of the products derived from (E)-1,2-dichlorovinyl phenyl ether is a critical aspect of its synthetic utility. Research has demonstrated that isomerically pure tri- and tetrasubstituted electron-rich alkenes can be synthesized, indicating a high degree of stereochemical control. acs.orgacs.orgresearchgate.net

The sequential functionalization of (E)-1,2-dichlorovinyl phenyl ether allows for the controlled installation of different groups at the C¹ and C² positions. Palladium-catalyzed cross-coupling reactions have been shown to proceed with retention of the double bond geometry, leading to stereochemically pure products. acs.orgacs.org For instance, the reaction of silyl enol ethers with dichloroacetylene can lead to either trisubstituted or stereochemically pure tetrasubstituted olefins depending on the solvent system, highlighting the possibility of divergent, stereocontrolled synthesis. researchgate.netdntb.gov.ua The ability to control the stereochemical outcome is paramount for applications in materials science and the synthesis of complex organic molecules. acs.orgacs.org In the case of allyl 1,1-dichlorovinyl ethers, n-butyllithium-induced rearrangement has been shown to be stereospecific, further demonstrating that reactions involving dichlorovinyl ethers can proceed with high fidelity. tminehan.com

Role of Catalysis in Directing Selectivity and Reaction Efficiency

Catalysis is fundamental to unlocking the synthetic potential of α,β-dichlorovinyl phenyl ether, enabling selective functionalization of the different C-Cl and C-H bonds. Palladium-based catalysts are particularly effective for C-C bond formation. acs.orgacs.orgresearchgate.net The choice of ligand and solvent system is crucial for directing the selectivity and achieving high reaction efficiency.

For example, a DPEphos-based catalyst in dioxane is optimal for cross-coupling reactions at the C¹ position, while an S-Phos-based catalyst in toluene (B28343) is preferred for functionalizing the C² position. acs.org For certain substrates like heteroaryl boronic acids, a different catalyst, Pd(PPh₃)₄ in a THF/aqueous KOH system, provides the best results for coupling at either position. acs.org This demonstrates the high degree of tunability achievable through catalyst selection.

Beyond palladium, phase-transfer catalysis (PTC) has been employed for the dichlorovinylation of various C-H acids using trichloroethylene (B50587) as the source. arkat-usa.orgcrdeepjournal.org This method often proceeds via a dichloroacetylene intermediate formed in situ. The choice of the phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS), can be more effective than others like benzyltriethylammonium chloride (BTEAC) for specific transformations. crdeepjournal.org

Table 1: Catalyst Systems for Selective Cross-Coupling of (E)-1,2-Dichlorovinyl Phenyl Ether

| Position | Optimal Catalyst | Solvent | Substrate Scope | Reference |

|---|---|---|---|---|

| C¹ | Pd(OAc)₂ / DPEphos | Dioxane | Aryl/Vinyl Boronic Acids | acs.org |

| C² | Pd(OAc)₂ / S-Phos | Toluene | Aryl/Vinyl Boronic Acids | acs.org |

| C¹ or C² | Pd(PPh₃)₄ | THF / aq. KOH | Heteroaryl Boronic Acids | acs.org |

Comparative Mechanistic Analyses with Related Dichlorovinyl and Ether Species

The reactivity of α,β-dichlorovinyl phenyl ether can be better understood by comparing its behavior to other dichlorovinyl compounds and vinyl ethers.

Related Dichlorovinyl Species: The compound Dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate) features a dichlorovinyl group attached to a phosphate (B84403) ester. Its mechanism of action involves nucleophilic substitution at the vinylic carbon (SₙVinyl). eaht.orgnih.gov In contrast, the transformations of α,β-dichlorovinyl phenyl ether are often dominated by metal-catalyzed cross-coupling reactions. acs.orgacs.org Another related class is allyl 1,1-dichlorovinyl ethers, which undergo a distinctive low-temperature nih.govnih.gov-sigmatropic rearrangement upon treatment with n-butyllithium, a reaction pathway not typically observed for α,β-dichlorovinyl phenyl ether. tminehan.com The dehydrochlorination of certain precursors to form dichlorovinyl derivatives is another relevant transformation, often proceeding through an E1cB mechanism. mdpi.com

Related Ether Species: The acid-catalyzed hydrolysis of simple vinyl ethers, such as ethyl vinyl ether and 2-chloroethyl vinyl ether, has been studied extensively. scispace.comrsc.org These reactions consistently show general acid catalysis and proceed via a rate-determining proton transfer to the β-carbon. researchgate.netscispace.comrsc.org The subsequent steps of hydration and hemiacetal decomposition are rapid. researchgate.net The electronic nature of the group attached to the ether oxygen significantly influences the rate of this initial protonation step. The electron-withdrawing nature of the phenyl group in α,β-dichlorovinyl phenyl ether, compounded by the two chlorine atoms, would be expected to decrease the rate of acid-catalyzed hydrolysis compared to simple alkyl vinyl ethers.

Detailed Studies of Vinyl Ether Cleavage Mechanisms

The cleavage of vinyl ethers, particularly under acidic conditions, is a well-documented process that serves as a benchmark for understanding the reactivity of the vinyl ether moiety in more complex structures like α,β-dichlorovinyl phenyl ether.

The mechanism for acid-catalyzed hydrolysis is robust and has been shown to involve three main steps:

Rate-Determining Protonation: A proton is transferred from a catalyzing acid to the β-carbon of the vinyl ether double bond. researchgate.netrsc.org This is generally the slowest step in the sequence.

Rapid Hydration: A water molecule attacks the resulting carbocation intermediate.

Hemiacetal Decomposition: The formed hemiacetal is unstable and rapidly decomposes to yield an aldehyde and an alcohol. researchgate.netresearchgate.net

Studies on various vinyl ethers have confirmed that this mechanism is general. researchgate.net For example, kinetic studies on the hydrolysis of ethyl vinyl ether and 2-chloroethyl vinyl ether show first-order dependence on both the substrate and the hydronium ion, consistent with a rate-determining proton transfer. scispace.comrsc.org The reaction also exhibits general acid catalysis, meaning that any Brønsted acid present in the solution can participate in the proton transfer step. scispace.com Deuterium solvent isotope effects further support this mechanism. scispace.com While enzymatic cleavage pathways also exist, they often proceed through different intermediates, such as by hydration of the double bond to form a hemiacetal directly. researchgate.net

Computational Chemistry Approaches in the Study of α,β Dichlorovinyl Phenyl Ether

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. nih.gov This method is valued for its balance of accuracy and computational efficiency, making it suitable for molecules of this size. nih.gov

For α,β-dichlorovinyl phenyl ether, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its most stable three-dimensional shape. nih.govresearchgate.net These calculations yield precise information on bond lengths (e.g., C=C, C-Cl, C-O), bond angles, and the dihedral angle describing the orientation of the phenyl ring relative to the dichlorovinyl group.

Beyond geometry, DFT is used to characterize the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and highlights electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, predicting sites for chemical attack.

Table 1: Predicted Geometric and Electronic Parameters for α,β-Dichlorovinyl Phenyl Ether using DFT Note: The following data are representative values expected from a DFT/B3LYP/6-311++G(d,p) calculation and are for illustrative purposes.

| Parameter | Predicted Value | Description |

|---|---|---|

| C=C Bond Length | ~1.34 Å | Length of the vinyl double bond. |

| C-Cl Bond Length | ~1.73 Å | Average length of the carbon-chlorine bonds. |

| C-O (vinyl) Bond Length | ~1.36 Å | Length of the bond between the vinyl carbon and the ether oxygen. |

| C-O (phenyl) Bond Length | ~1.39 Å | Length of the bond between the phenyl carbon and the ether oxygen. |

| C-O-C Bond Angle | ~118° | Angle of the ether linkage. |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 5.7 eV | Indicator of chemical stability. |

| Dipole Moment | ~ 2.1 D | Measure of the molecule's overall polarity. |

Exploration of Reaction Energy Profiles, Transition States, and Intermediates

Computational methods are invaluable for mapping the energetic landscape of a chemical reaction. youtube.com By calculating the potential energy of the system as reactants are converted into products, a reaction energy profile can be constructed. This profile reveals the energies of all species involved, including reactants, products, short-lived intermediates, and high-energy transition states. khanacademy.org

For a reaction involving α,β-dichlorovinyl phenyl ether, such as its hydrolysis or reaction with a nucleophile, computational chemists would identify the lowest-energy path. This involves locating the geometry of the transition state—the peak of the energy barrier that must be overcome for the reaction to proceed. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate. The calculations also characterize the structure and stability of any reaction intermediates that may form. researchgate.net This detailed mechanistic insight helps explain why a reaction follows a particular pathway and what factors control its speed.

Table 2: Illustrative Reaction Energy Profile for a Hypothetical Nucleophilic Substitution Reaction Note: The following data represent a plausible energy profile for the reaction of α,β-Dichlorovinyl Phenyl Ether with a generic nucleophile (Nu-), calculated relative to the reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ether + Nu-) | 0.0 | Baseline energy of the starting materials. |

| Transition State 1 (TS1) | +18.5 | Energy barrier for the formation of the intermediate. |

| Intermediate | -5.2 | A temporarily stable species formed during the reaction. |

| Transition State 2 (TS2) | +12.0 | Energy barrier for the conversion of the intermediate to products. |

| Products | -15.8 | Final energy of the products, indicating an exothermic reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. biorxiv.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its vibrations, rotations, and conformational changes. researchgate.net

For α,β-dichlorovinyl phenyl ether, MD simulations would be particularly useful for exploring its conformational flexibility. The molecule can adopt various shapes (conformers) due to rotation around the single bonds, especially the C-O bond of the ether linkage. An MD simulation can map the conformational landscape, identifying the most populated (i.e., most stable) conformers and the energetic barriers for converting between them. biorxiv.org These simulations can be performed in a vacuum or, more realistically, with explicit solvent molecules to understand how the environment influences the molecule's preferred shape and dynamics. Understanding the dominant conformations is crucial, as the molecule's shape can significantly impact its reactivity.

Table 3: Predicted Conformational Distribution from a Simulated MD Trajectory Note: Data are hypothetical, based on a simulated analysis of the dihedral angle between the phenyl ring and the C-O-C plane.

| Conformer | Defining Dihedral Angle | Relative Free Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A (Planar) | ~0° | 0.0 | ~75% |

| B (Twisted) | ~90° | +1.5 | ~10% |

| C (Intermediate) | ~45° | +0.8 | ~15% |

Quantum Chemical Studies on Bond Formation and Cleavage Processes

Quantum chemical calculations offer profound insight into the fundamental processes of bond breaking and bond formation. These studies go beyond simple geometric and energetic descriptions to analyze how electron density shifts during a chemical reaction.

In the case of α,β-dichlorovinyl phenyl ether, a key application would be the study of C-Cl bond cleavage, a common reaction for chlorinated compounds. Calculations can determine the bond dissociation energy (BDE), which is the energy required to break the bond homolytically. Different theoretical models can also be used to investigate heterolytic cleavage, where the bond breaks to form ions. By analyzing the electron distribution using methods like Natural Bond Orbital (NBO) analysis, researchers can track changes in bond orders and atomic charges throughout a reaction pathway. This level of detail is critical for understanding reaction mechanisms, such as whether a reaction proceeds through a radical or an ionic pathway. nih.gov

Table 4: Calculated Bond Dissociation Energies (BDEs) Note: These are representative BDE values for the specified bonds in α,β-Dichlorovinyl Phenyl Ether, illustrating typical outputs from quantum chemical calculations.

| Bond | Calculated BDE (kcal/mol) | Significance |

|---|---|---|

| C(vinyl)-Cl | ~85 | Energy required to homolytically break a carbon-chlorine bond. |

| C=C (pi-bond) | ~65 | Energy required to break the pi-component of the double bond. |

| C(vinyl)-O | ~105 | Energy required to break the vinyl-ether bond. |

| C(phenyl)-O | ~115 | Energy required to break the phenyl-ether bond. |

Validation of Theoretical Predictions with Empirical Spectroscopic and Kinetic Data

A crucial step in any computational study is the validation of theoretical results against experimental data. nih.gov This comparison ensures that the chosen computational model and level of theory accurately represent the real-world molecule.

For α,β-dichlorovinyl phenyl ether, several key comparisons can be made. DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. figshare.com By comparing the calculated spectrum to an experimentally measured one, the accuracy of the computed geometry and force field can be assessed. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic excitation energies, which can be compared to the absorption peaks in an experimental UV-Visible spectrum. nih.gov For reactivity studies, reaction energy barriers calculated using transition state theory can be used to predict reaction rate constants, which can then be validated against experimentally measured kinetic data. nih.gov Strong agreement between theoretical and empirical data lends high confidence to the computational model and its predictions.

Table 5: Comparison of Predicted and Hypothetical Experimental Data Note: Experimental data are hypothetical and provided for the purpose of illustrating the validation process.

| Property | Calculated Value | Hypothetical Experimental Value | Method of Validation |

|---|---|---|---|

| C=C Stretch Frequency | 1645 cm⁻¹ | 1650 cm⁻¹ | Infrared (IR) Spectroscopy |

| C-O-C Stretch Frequency | 1250 cm⁻¹ | 1255 cm⁻¹ | Infrared (IR) Spectroscopy |

| UV-Vis λmax | 270 nm | 275 nm | UV-Visible Spectroscopy |

| Reaction Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | 1.8 x 10⁻⁴ s⁻¹ | Kinetic Experiments |

Applications of α,β Dichlorovinyl Phenyl Ether in Advanced Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

The true synthetic potential of α,β-Dichlorovinyl phenyl ether lies in its utility as a foundational unit for creating more intricate molecules. Organic compounds that serve as versatile building blocks are essential for the efficient synthesis of complex targets, providing a core structure that can be elaborated upon through various chemical reactions. The dichlorovinyl group, in particular, acts as a latent functional handle, ready to be transformed through modern synthetic methodologies.

The synthesis of stereodefined tri- and tetrasubstituted alkenes is a significant challenge in organic chemistry, yet these structures are common motifs in biologically active molecules and materials. nih.gov The α,β-Dichlorovinyl phenyl ether scaffold is well-suited for creating such highly functionalized alkenes. The two chlorine atoms on the vinyl group can be selectively addressed using transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings could potentially be employed to replace the chlorine atoms with a wide array of substituents, including alkyl, aryl, and alkynyl groups.

This sequential or differential reactivity would allow for the controlled, step-wise introduction of functionality, leading to the construction of complex and well-defined alkene scaffolds. The phenoxy group also influences the reactivity of the double bond and can be retained in the final product or potentially cleaved under specific conditions to reveal a different functional group. The ability to build complexity from a simple, stable starting material is a hallmark of a versatile building block. nih.gov

Table 1: Potential Transformations for the Construction of Functionalized Alkenes

| Reaction Type | Potential Reagent(s) | Resulting Functional Group | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group | Substituted Styrenyl Ether |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | Enynyl Ether |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl group | Substituted Vinyl Ether |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl group | Dienyl Ether |

| Reduction/Dehalogenation | H₂, Pd/C or Metal Hydride | Hydrogen | Monochloro- or Vinyl Ether |

Diversity-Oriented Synthesis of High-Value Organic Molecules

Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules in an efficient manner, which is crucial for the discovery of new biologically active compounds. cam.ac.uk A successful DOS approach often relies on a "branching" reaction pathway, where a single, pluripotent starting material can be converted into a variety of distinct molecular scaffolds by simply changing the reaction conditions or reagents. cam.ac.uk

While specific applications of α,β-Dichlorovinyl phenyl ether in DOS are not prominently reported, its structure is highly amenable to such strategies. The multiple reactive sites—the two C-Cl bonds, the C=C bond, and the ether linkage—could be selectively targeted under different catalytic systems. For instance:

Pathway A (Cross-Coupling): Treatment with palladium catalysts and various coupling partners could lead to a family of substituted vinyl phenyl ethers.

Pathway B (Cycloaddition): Under thermal or photochemical conditions, the vinyl group could potentially participate in cycloaddition reactions to form various carbocyclic or heterocyclic ring systems.

Pathway C (Rearrangement/Fragmentation): Lewis acid catalysis might induce rearrangements or cleavage of the ether bond, leading to entirely different molecular frameworks.

The use of vinyl ether derivatives, such as propargyl vinyl ethers, has been successfully demonstrated in diversity-oriented strategies to produce a wide range of heterocyclic scaffolds. nih.govresearchgate.net This precedent suggests that α,β-Dichlorovinyl phenyl ether could similarly serve as a valuable platform for generating skeletal diversity from a common precursor.

Precursors for Optoelectronic Materials and Conjugated Polymer Systems

Functional vinyl ethers are valuable monomers for cationic polymerization, yielding polymers with a range of properties. academie-sciences.frnih.gov α,β-Dichlorovinyl phenyl ether could serve as a unique monomer to produce specialty polymers. The incorporation of this monomer into a polymer backbone would introduce specific properties:

Phenyl Group: The bulky, aromatic phenyl group would likely increase the polymer's thermal stability and glass transition temperature. It would also contribute to a higher refractive index.

Dichloro-Substituents: The chlorine atoms would enhance flame retardancy and modify the polymer's solubility and electronic characteristics.

While the saturated poly(vinyl ether) backbone formed from the direct polymerization of the double bond is not conjugated, the monomer could be used as a precursor. For example, subsequent elimination of HCl from the polymer chain could be explored as a route to create unsaturation and potentially form conjugated systems. Alternatively, the monomer could be chemically modified via cross-coupling reactions prior to polymerization to install chromophores, making it a building block for more complex, functional polymers used in optoelectronic applications.

Synthetic Utility in Heterocycle Formation and Functional Group Interconversions

The functional groups within α,β-Dichlorovinyl phenyl ether make it a potential precursor for a variety of heterocyclic systems and allow for numerous functional group interconversions (FGIs). FGIs are fundamental transformations in organic synthesis that involve converting one functional group into another.

The 1,2-dihaloalkene motif can be considered a synthetic equivalent of an alkyne, as it can undergo double dehydrohalogenation to yield an alkyne—in this case, phenoxyacetylene. This reactive intermediate could then be used in a variety of subsequent reactions, such as [4+2] or [3+2] cycloadditions, to form a wide range of heterocycles.

Furthermore, the molecule can act as a two-carbon electrophilic building block in reactions with dinucleophiles to directly form rings. For example, reaction with 1,2-diamines, 1,2-amino alcohols, or other binucleophiles could provide a direct route to six-membered N-heterocycles like piperazines or morpholines. nih.gov

Table 2: Potential Functional Group Interconversions and Heterocycle Syntheses

| Transformation | Reagents/Conditions | Intermediate | Resulting Structure/Use |

| Double Dehydrohalogenation | Strong base (e.g., NaNH₂) | Phenoxyacetylene | Precursor for cycloadditions |

| Cyclocondensation | Ethylene glycol, Base | N/A | Dioxane derivative |

| Cyclocondensation | Ethylenediamine, Base | N/A | Piperazine derivative |

| Nucleophilic Substitution | Primary Amine | Enamine | Functional group interconversion |

| Hydrolysis | Acid/Water | α-chloro-α-phenoxy-acetaldehyde | Aldehyde synthesis |

Derivatives and Analogues of α,β Dichlorovinyl Phenyl Ether: Synthesis and Reactivity

Structural Modifications of the Phenyl Moiety and their Synthetic Implications

The synthesis of aromatically substituted phenyl vinyl ethers can be achieved through a two-step process. This method involves the initial reaction of a substituted phenol (B47542) with ethylene dichloride to produce a β-chlorophenetole derivative. Subsequent treatment of this intermediate with a strong base, such as potassium hydroxide (B78521), yields the desired substituted phenyl vinyl ether. ubc.ca This synthetic route has been successfully employed to prepare a variety of derivatives, including those with methyl, methoxy, and chloro substituents at the ortho, meta, and para positions of the phenyl ring. ubc.ca

The nature of the substituent on the phenyl ring is expected to have a significant influence on the reactivity of the dichlorovinyl group. Electron-donating groups, such as methoxy and methyl, increase the electron density of the vinyl double bond through resonance and inductive effects. This heightened electron density enhances the nucleophilicity of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like chloro or nitro, would decrease the electron density, thereby reducing the double bond's reactivity towards electrophiles but potentially increasing its susceptibility to nucleophilic attack.

In the context of polymerization, the reactivity of vinyl ethers is notably high when electron-donating substituents are present. researchgate.net For instance, phenyl vinyl ether itself has been observed to inhibit the polymerization of butadiene, whereas the presence of an ortho-methyl group on the phenyl ring mitigates this inhibitory effect. ubc.ca

Table 1: Synthesized Derivatives of Phenyl Vinyl Ether ubc.ca

| Substituent | Position |

| Methyl | ortho, meta, para |

| Methoxy | ortho, para |

| Chloro | ortho |

| Phenyl | ortho |

Variations of the Dichlorovinyl Unit and their Impact on Reactivity

Variations in the halogen atoms of the dichlorovinyl unit can significantly alter the chemical properties of the molecule. The replacement of chlorine with other halogens like bromine or iodine can be accomplished through metal-mediated halogen exchange reactions on vinyl halides. frontiersin.org These reactions provide a pathway to convert more readily available chlorinated compounds into their brominated or iodinated counterparts, which are often more reactive in cross-coupling reactions due to the lower bond dissociation energy of the carbon-halogen bond (C-Cl: 400 kJ mol⁻¹, C-Br: 336 kJ mol⁻¹, C-I: 272 kJ mol⁻¹). frontiersin.org

The reactivity of the C-X bond in nucleophilic substitution reactions generally follows the order C-I > C-Br > C-Cl > C-F. This trend implies that an α,β-dibromovinyl or α,β-diiodovinyl phenyl ether would be more reactive towards nucleophiles than the corresponding dichloro derivative.

The dichlorovinyl group itself is a reactive moiety. For example, in the related compound dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate), the double bond is susceptible to degradation pathways such as hydrolysis. While specific reactivity data for substituted α,β-dihalovinyl phenyl ethers is not extensively detailed in the available literature, the established principles of vinyl halide chemistry suggest a rich and varied reactivity based on the specific halogen substituents.

Investigation of Heteroatom Analogues (e.g., Dichlorovinyl Thioethers)

Replacing the ether oxygen with a sulfur atom yields α,β-dichlorovinyl phenyl thioether, a heteroatom analogue with distinct chemical properties. The chemistry of vinyl thioethers often parallels that of their vinyl ether counterparts. researchgate.nettaylorfrancis.com The synthesis of aryl thioethers is well-established and can be achieved through various methods, including metal-catalyzed cross-coupling reactions between aryl halides and thiols. nih.govacsgcipr.orgnih.govchemrxiv.org

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can participate in Sₙ2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com This principle can be extended to the synthesis of dichlorovinyl thioethers. A plausible synthetic route involves the reaction of a thiophenol with trichloroethylene (B50587) in the presence of a base.

The resulting dichlorovinyl thioether would be expected to exhibit reactivity characteristic of both a thioether and a vinyl halide. The sulfur atom can be oxidized to form sulfoxides and sulfones, and the dichlorovinyl group can undergo nucleophilic substitution and cycloaddition reactions. The kinetic investigation of nucleophilic substitution on activated systems like 3,6-dichloro-1,2,4,5-tetrazine by biothiols indicates that the reaction proceeds via an addition-elimination mechanism, with the nucleophilic attack of the thiol being the rate-determining step. researchgate.net This provides a model for understanding the potential reactivity of dichlorovinyl thioethers with nucleophiles.

Table 2: Comparison of Ethers and Thioethers masterorganicchemistry.com

| Property | Ethers (R-O-R) | Thioethers (R-S-R) |

| Bond Angle (C-X-C) | ~110° | ~99° |

| Nucleophilicity of X | Lower | Higher |

| Basicity of X | Higher | Lower |

| Oxidation | Generally stable | Can be oxidized to sulfoxides and sulfones |

Exploration of Other Halogenated Vinyl Ether Systems

The field of halogenated vinyl ethers extends beyond dichlorovinyl systems to include a wide array of compounds with different halogen substituents, which in turn leads to diverse reactivity and applications. An efficient method for synthesizing various functionalized vinyl ethers involves a palladium-catalyzed transetherification between ethyl vinyl ether and different alcohols. rsc.org

Fluorinated vinyl ethers are of particular interest due to the unique properties conferred by the fluorine atom. Their synthesis and polymerization have been a subject of significant research. Similarly, vinyl ethers with iodo-perfluorobenzene units have been developed for use in cationic polymerization and for studying halogen bonding interactions. digitellinc.com

Halogenated vinyl ethers are also valuable precursors in cycloaddition reactions. For example, vinyl ethers can participate in hetero-Diels-Alder reactions with suitable dienes, a transformation that has been utilized for the selective fluorescent labeling of plasmalogens, which are vinyl ether-containing glycerophospholipids. nih.gov The ability of these compounds to undergo such reactions opens up avenues for their application in bioorganic chemistry and materials science.

Advanced Spectroscopic and Chromatographic Characterization of α,β Dichlorovinyl Phenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like α,β-Dichlorovinyl phenyl ether. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of hydrogen atoms. For α,β-Dichlorovinyl phenyl ether, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the single proton on the dichlorovinyl group. The aromatic protons would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm) due to the electron-withdrawing effect of the ether oxygen and the dichlorovinyl moiety. The vinyl proton's chemical shift would be influenced by the presence of two chlorine atoms and the phenoxy group, likely appearing in the range of 5.5-6.5 ppm. The precise chemical shifts and coupling constants would be critical in confirming the E/Z stereochemistry of the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for α,β-Dichlorovinyl phenyl ether would show signals for the six carbons of the phenyl ring and the two carbons of the dichlorovinyl group. The carbon attached to the oxygen (ipso-carbon) would be found significantly downfield (around 150-160 ppm). The other aromatic carbons would resonate in the typical 115-135 ppm range. The two chlorinated carbons of the vinyl group would also have characteristic shifts, influenced by both the halogens and the ether linkage, expected in the 110-140 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for α,β-Dichlorovinyl phenyl ether

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl Protons | ¹H | 7.0 - 7.5 | Multiplet (m) |

| Vinyl Proton | ¹H | 5.5 - 6.5 | Singlet (s) |

| Phenyl C-O | ¹³C | 150 - 160 | Singlet |

| Phenyl C-H | ¹³C | 115 - 135 | Singlet |

| Vinyl C-Cl | ¹³C | 110 - 140 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the confident assignment of its elemental formula. For α,β-Dichlorovinyl phenyl ether (C₈H₆Cl₂O), HRMS can measure its mass to within a few parts per million of its theoretical value.

The presence of two chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of roughly 9:6:1 for the molecular ion, providing strong evidence for the presence of two chlorine atoms.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. Key fragmentation pathways would involve the cleavage of the ether bond and losses from the dichlorovinyl group.

Predicted Fragmentation Pathways:

Loss of the dichlorovinyl group: Cleavage of the C-O bond could lead to a phenoxy radical or a phenyl cation (m/z 77).

Loss of chlorine: Sequential loss of chlorine atoms from the molecular ion is a common fragmentation for chlorinated compounds.

Cleavage of the phenyl ring: Fragmentation of the aromatic ring itself can also occur under high energy conditions.

Table 2: Predicted HRMS Data and Key Fragments for α,β-Dichlorovinyl phenyl ether (C₈H₆Cl₂O)

| Ion/Fragment | Formula | Calculated m/z (for ³⁵Cl) | Significance |

| [M]⁺ | [C₈H₆Cl₂O]⁺ | 187.9847 | Molecular Ion |

| [M+2]⁺ | [C₈H₆³⁵Cl³⁷ClO]⁺ | 189.9817 | Isotope Peak |

| [M+4]⁺ | [C₈H₆³⁷Cl₂O]⁺ | 191.9788 | Isotope Peak |

| [M-Cl]⁺ | [C₈H₆ClO]⁺ | 153.0158 | Loss of a Chlorine atom |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0340 | Phenoxy cation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups in α,β-Dichlorovinyl phenyl ether. The spectrum would be expected to show strong absorptions corresponding to the C-O-C ether linkage, the C=C bonds of both the vinyl group and the aromatic ring, the aromatic C-H bonds, and the C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, which can be useful for structural confirmation. The C=C double bond of the vinyl group should also be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for α,β-Dichlorovinyl phenyl ether

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Vinyl C=C | Stretch | 1610 - 1650 | Medium |

| Aryl-Alkyl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Elucidation

Should α,β-Dichlorovinyl phenyl ether be a crystalline solid, X-ray crystallography could provide the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it.

This method would yield highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. Crucially, it would unambiguously determine the stereochemistry of the dichlorovinyl group, definitively distinguishing between the (E) and (Z) isomers. Furthermore, the analysis of the crystal packing would reveal information about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state structure. While no public crystal structure data is currently available for this specific compound, X-ray crystallography remains the gold standard for solid-state structural elucidation.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (GC, TLC)

Chromatographic methods are essential for separating components of a mixture and are routinely used to assess the purity of α,β-Dichlorovinyl phenyl ether, separate its potential stereoisomers, and monitor the progress of its synthesis.

Gas Chromatography (GC): Due to its expected volatility, Gas Chromatography is a highly suitable technique for analyzing α,β-Dichlorovinyl phenyl ether. A sample is vaporized and passed through a column containing a stationary phase. Based on the compound's boiling point and its interaction with the stationary phase, it will travel through the column at a characteristic rate, known as its retention time. A non-polar or mid-polarity column (e.g., DB-5 or DB-1701) would likely be effective. GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used to determine purity and confirm the identity of the compound and any impurities. Furthermore, GC may be capable of separating the (E) and (Z) isomers if they have sufficiently different interactions with the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring a chemical reaction. A small amount of the sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a solvent (mobile phase), which moves up the plate by capillary action. The compound will travel up the plate at a rate dependent on its polarity and its interaction with the stationary and mobile phases, resulting in a characteristic retention factor (Rf). For a moderately polar compound like α,β-Dichlorovinyl phenyl ether, a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) would likely provide good separation.

Environmental Fate and Transformation of Dichlorovinyl Ether Motifs: Academic Perspectives

Hydrolytic Degradation Pathways of Dichlorovinyl Moieties

Hydrolysis is a primary chemical reaction that can lead to the degradation of pollutants in aqueous environments. For dichlorovinyl moieties, this process involves the cleavage of chemical bonds by reaction with water. Vinyl ethers, in general, are known to be labile under acidic conditions, which can catalyze their hydrolysis. The presence of chlorine atoms on the vinyl group influences the electron density of the double bond and the ether linkage, thereby affecting the rate and mechanism of hydrolysis.

The hydrolysis of a vinyl ether typically proceeds via protonation of the double bond, which is the rate-determining step, followed by the addition of water to the resulting carbocation and subsequent breakdown to an aldehyde or ketone and an alcohol. In the case of a,b-Dichlorovinyl phenyl ether, this would lead to the formation of dichloroacetaldehyde (B1201461) and phenol (B47542).

General Mechanism of Acid-Catalyzed Vinyl Ether Hydrolysis:

Protonation: The vinyl double bond is protonated by an acid catalyst (H₃O⁺), forming a resonance-stabilized carbocation intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal.

Breakdown: The hemiacetal is unstable and rapidly decomposes to form an aldehyde (or ketone) and an alcohol.

The stability of ether bonds is generally high, but the presence of the vinyl group makes them more susceptible to cleavage than saturated ethers researchgate.net. The rate of hydrolysis is significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts. In subcritical water conditions, for instance, hydrolysis of organochlorine compounds can be enhanced nih.gov.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Reactant | Predicted Products | Conditions |

| This compound | Dichloroacetaldehyde, Phenol | Acid-catalyzed hydrolysis |

Photolytic Transformation Mechanisms and Products

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. This process is a significant environmental degradation pathway for many organic pollutants. For this compound, photolytic transformation can occur through two primary mechanisms:

Direct Photolysis: The molecule directly absorbs light energy, leading to an excited state that can then undergo bond cleavage, rearrangement, or reaction with other molecules. The aromatic phenyl ring and the double bond of the vinyl group are potential chromophores that can absorb environmental UV radiation.